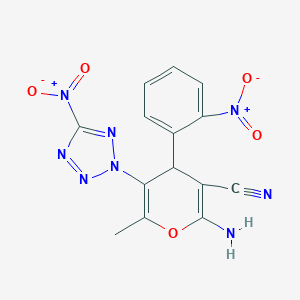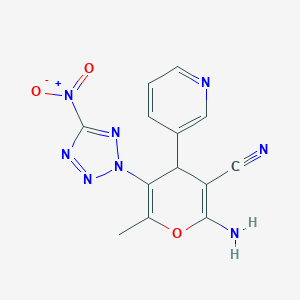![molecular formula C12H12N2O5 B392234 2-(2'-oxo-2',3'-dihydro-spiro[1,3-dioxolane-2,3'-(1'H)-indol]-1'-yl)-N-hydroxyacetamide CAS No. 340690-75-7](/img/structure/B392234.png)
2-(2'-oxo-2',3'-dihydro-spiro[1,3-dioxolane-2,3'-(1'H)-indol]-1'-yl)-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-2-(2’-oxospiro[1,3-dioxolane-2,3’-indole]-1’-yl)acetamide is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by having two rings sharing a single atom, which imparts unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-(2’-oxospiro[1,3-dioxolane-2,3’-indole]-1’-yl)acetamide typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of indole derivatives with dioxolane compounds under acidic or basic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-2-(2’-oxospiro[1,3-dioxolane-2,3’-indole]-1’-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the spirocyclic core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
N-hydroxy-2-(2’-oxospiro[1,3-dioxolane-2,3’-indole]-1’-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting HDACs, which are involved in gene expression regulation.
Medicine: Potential therapeutic agent for treating cancer and other diseases by modulating gene expression.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of HDACs. By binding to the active site of these enzymes, it prevents the deacetylation of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in cancer therapy, where the regulation of gene expression can inhibit the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiroindole derivatives: Compounds like spirotryprostatin A and B, which also have spirocyclic structures and exhibit biological activity.
Spirooxindole derivatives: Known for their pharmacological properties, including antimicrobial and antitumor activities
Uniqueness
N-hydroxy-2-(2’-oxospiro[1,3-dioxolane-2,3’-indole]-1’-yl)acetamide is unique due to its specific spirocyclic structure combined with the N-hydroxyacetamide group, which imparts distinct chemical and biological properties. Its potent HDAC inhibitory activity sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
340690-75-7 |
|---|---|
Molekularformel |
C12H12N2O5 |
Molekulargewicht |
264.23g/mol |
IUPAC-Name |
N-hydroxy-2-(2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)acetamide |
InChI |
InChI=1S/C12H12N2O5/c15-10(13-17)7-14-9-4-2-1-3-8(9)12(11(14)16)18-5-6-19-12/h1-4,17H,5-7H2,(H,13,15) |
InChI-Schlüssel |
NWVVXVALUSQYLV-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CC(=O)NO |
Kanonische SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


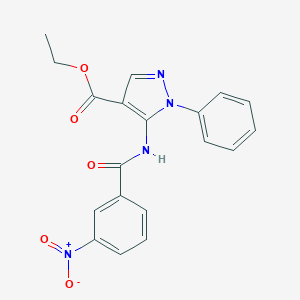
![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B392155.png)
![2,4-dichloro-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B392156.png)
![2-[(3-Chlorobenzylidene)amino]-4,5-dimethyl-3-furonitrile](/img/structure/B392157.png)
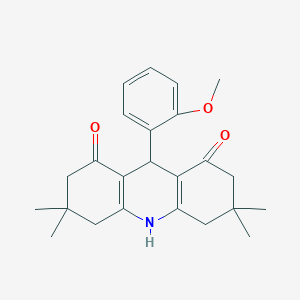
![2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392159.png)
![ETHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392161.png)
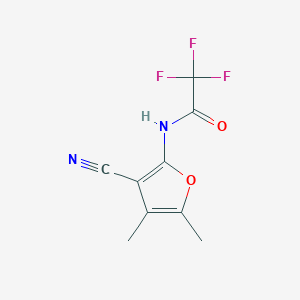
![(4Z)-4-{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE}-2-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B392163.png)
![Ethyl 4-methyl-2-[2-(3,3,5-trimethylcyclohexylidene)hydrazino]-5-pyrimidinecarboxylate](/img/structure/B392164.png)
![O-[4-(3-toluidinocarbonyl)phenyl] methyl(phenyl)thiocarbamate](/img/structure/B392165.png)
![O-{4-[(4-iodoanilino)carbonyl]phenyl} benzyl(propyl)thiocarbamate](/img/structure/B392167.png)
